1-Keto-24-methylcalcifediol
Description
1-Keto-24-methylcalcifediol is a synthetic vitamin D analog derived from calcifediol (25-hydroxyvitamin D₃), a key intermediate in the endogenous activation pathway of vitamin D₃. Structural modifications include a keto group at position 1 and a methyl group at position 24, which are hypothesized to alter metabolic stability, receptor binding affinity, and pharmacokinetic properties compared to natural analogs. While calcifediol serves as a precursor to the active hormone calcitriol (1α,25-dihydroxyvitamin D₃), this compound may act as a prodrug or possess distinct therapeutic applications, such as prolonged activity or reduced toxicity .
Properties
CAS No. |
108387-51-5 |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19+,23-,24-,25+,28-/m1/s1 |
InChI Key |
VJDIEVNLNBFADS-CAPURZJFSA-N |
SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
Synonyms |
1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-keto-24-methylcalcifediol, calcifediol, and calcitriol:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₈H₄₄O₃* | 428.65* | Not available† | 1-keto group, 24-methyl group |
| Calcifediol | C₂₇H₄₄O₂ | 400.64 | 19356-17-3 | 25-hydroxyl group |
| Calcitriol | C₂₇H₄₄O₃ | 416.64 | 32222-06-3 | 1α-hydroxyl, 25-hydroxyl groups |
*Hypothetical calculation based on structural modifications to calcifediol . †Not listed in provided evidence; compound likely under investigation.
Key Observations:
- 24-Methyl group : May enhance metabolic stability by sterically hindering cytochrome P450-mediated degradation (e.g., CYP24A1), prolonging half-life compared to calcifediol .
- Calcifediol vs. Calcitriol : The additional 1α-hydroxyl group in calcitriol confers full VDR agonist activity, whereas calcifediol requires renal hydroxylation for activation .
Pharmacological and Clinical Comparisons
| Parameter | This compound | Calcifediol | Calcitriol |
|---|---|---|---|
| VDR Binding Affinity | Hypothetically reduced* | Low (precursor) | High (active form) |
| Metabolic Pathway | Requires 1α-hydroxylation* | Requires 1α-hydroxylation | Directly active |
| Half-Life | Prolonged* | 15–30 days | 5–15 hours |
| Therapeutic Use | Investigational | Hypocalcemia, CKD‡ | Hyperparathyroidism, CKD‡ |
*Inferred from structural modifications .
‡Chronic kidney disease (CKD).
Key Findings:
- Receptor Interaction : The 1-keto group likely diminishes direct VDR activation, necessitating metabolic conversion to an active form. This contrasts with calcitriol, which binds VDR with high affinity due to its 1α-hydroxyl group .
- Half-Life : The 24-methyl group in this compound may reduce CYP24A1-mediated catabolism, extending its half-life beyond calcifediol’s 15–30 days .
- Clinical Applications: Calcitriol is used for rapid calcium regulation, whereas calcifediol serves as a long-acting precursor.
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